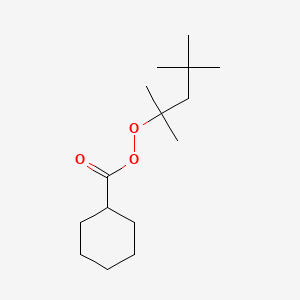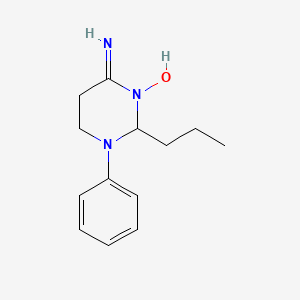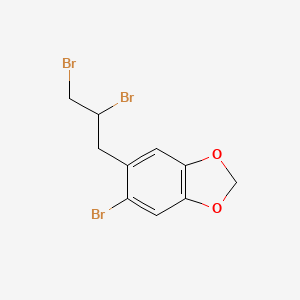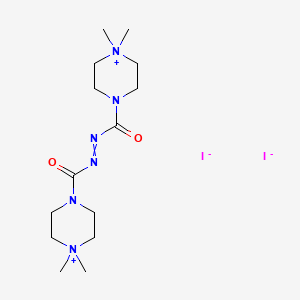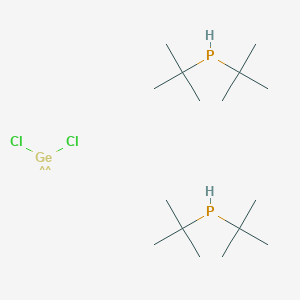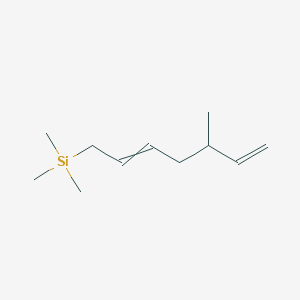
Trimethyl(5-methylhepta-2,6-dien-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(5-methylhepta-2,6-dien-1-yl)silane is a chemical compound with the molecular formula C11H22Si. It is a silane derivative characterized by the presence of a trimethylsilyl group attached to a heptadienyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(5-methylhepta-2,6-dien-1-yl)silane typically involves the reaction of a heptadienyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of 5-methylhepta-2,6-dien-1-ol with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(5-methylhepta-2,6-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the double bonds in the heptadienyl chain to single bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Saturated silane compounds.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl(5-methylhepta-2,6-dien-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
Mécanisme D'action
The mechanism of action of Trimethyl(5-methylhepta-2,6-dien-1-yl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The heptadienyl chain can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(5-methylhepta-2,6-dien-1-yl)silane: Unique due to its heptadienyl chain and trimethylsilyl group.
m-Camphorene: Another compound with a heptadienyl structure but lacks the trimethylsilyl group.
Propriétés
Numéro CAS |
56483-97-7 |
|---|---|
Formule moléculaire |
C11H22Si |
Poids moléculaire |
182.38 g/mol |
Nom IUPAC |
trimethyl(5-methylhepta-2,6-dienyl)silane |
InChI |
InChI=1S/C11H22Si/c1-6-11(2)9-7-8-10-12(3,4)5/h6-8,11H,1,9-10H2,2-5H3 |
Clé InChI |
OJMMUJLYNSDEAV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=CC[Si](C)(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


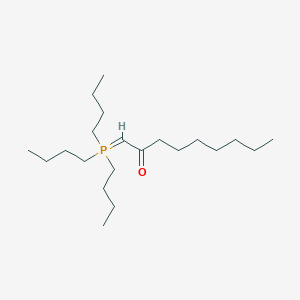

![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)

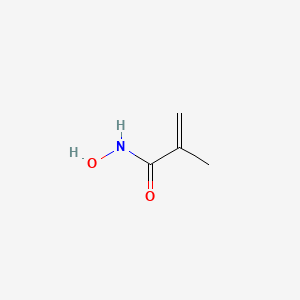

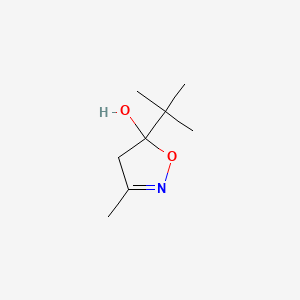
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

